molecular formula C23H28N4O2 B2837939 4-(1H-benzo[d]imidazol-2-yl)-N-(4-butoxyphenyl)piperidine-1-carboxamide CAS No. 1203419-92-4

4-(1H-benzo[d]imidazol-2-yl)-N-(4-butoxyphenyl)piperidine-1-carboxamide

Cat. No.: B2837939
CAS No.: 1203419-92-4
M. Wt: 392.503
InChI Key: NOCKRIAPPOELCH-UHFFFAOYSA-N
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Description

4-(1H-benzo[d]imidazol-2-yl)-N-(4-butoxyphenyl)piperidine-1-carboxamide is an organic compound that features a benzimidazole moiety linked to a piperidine ring, which is further connected to a butoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-benzo[d]imidazol-2-yl)-N-(4-butoxyphenyl)piperidine-1-carboxamide typically involves several key steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Piperidine Ring Formation: The piperidine ring is often introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative.

    Coupling Reactions: The final coupling of the benzimidazole and piperidine moieties can be achieved using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Alkyl halides, amines, thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while reduction could produce amines from nitro groups.

Scientific Research Applications

Chemistry

In chemistry, 4-(1H-benzo[d]imidazol-2-yl)-N-(4-butoxyphenyl)piperidine-1-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a ligand in binding studies with proteins or nucleic acids.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique structural features of the benzimidazole and piperidine moieties.

Mechanism of Action

The mechanism of action of 4-(1H-benzo[d]imidazol-2-yl)-N-(4-butoxyphenyl)piperidine-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety can engage in hydrogen bonding and π-π interactions, while the piperidine ring provides additional binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxamide: Lacks the butoxyphenyl group, which may affect its binding properties and biological activity.

    N-(4-butoxyphenyl)piperidine-1-carboxamide: Lacks the benzimidazole moiety, which is crucial for specific interactions with biological targets.

    4-(1H-benzo[d]imidazol-2-yl)-N-phenylpiperidine-1-carboxamide: Similar structure but without the butoxy group, which can influence its solubility and pharmacokinetic properties.

Uniqueness

The uniqueness of 4-(1H-benzo[d]imidazol-2-yl)-N-(4-butoxyphenyl)piperidine-1-carboxamide lies in its combined structural features, which provide a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in chemistry, biology, and medicine.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-N-(4-butoxyphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O2/c1-2-3-16-29-19-10-8-18(9-11-19)24-23(28)27-14-12-17(13-15-27)22-25-20-6-4-5-7-21(20)26-22/h4-11,17H,2-3,12-16H2,1H3,(H,24,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOCKRIAPPOELCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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